![molecular formula C15H14ClNO B6141634 4-chloro-N-(1-phenylethyl)benzamide](/img/structure/B6141634.png)
4-chloro-N-(1-phenylethyl)benzamide
Overview
Description
4-chloro-N-(1-phenylethyl)benzamide is a chemical compound with the linear formula C15H13ClN2O3 . It belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives. These are benzoic acids or derivatives carrying a halogen atom at the 4-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-(1-phenylethyl)benzamide consists of a benzamide group with a chlorine atom at the 4-position of the benzene ring . The molecular weight is 304.735 .Scientific Research Applications
Benzamide Synthesis:
Benzamides are essential building blocks in organic synthesis. The compound can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This green and efficient pathway provides active sites for benzamide production. Given their widespread use in pharmaceuticals, paper, and plastic industries, this synthetic method holds considerable importance.
Pharmaceutical Applications:
Benzamides play a crucial role in drug development. Many drug molecules contain an amide group, including loperamide (antidiarrheal), acetaminophen (analgesic), atorvastatin (cholesterol-lowering), and lisinopril (angiotensin converting enzyme inhibitor) . The compound’s versatility makes it valuable for designing novel therapeutic agents.
Antibacterial Properties:
Researchers have explored the antibacterial activity of benzamides. Although specific studies on 4-Chloro-N-(1-phenylethyl)benzamide are scarce, related compounds have demonstrated moderate antibacterial effects against E. coli, K. pneumoniae, and S. aureus . Investigating its antibacterial potential could yield valuable insights.
Antiplatelet Activity:
Amide derivatives, including benzamides, exhibit antiplatelet activity . Understanding how 4-Chloro-N-(1-phenylethyl)benzamide interacts with platelets could contribute to cardiovascular research.
Industrial Applications:
Beyond pharmaceuticals, benzamides find use in industries such as paper, plastic, and rubber . Their chemical versatility makes them valuable for various applications.
properties
IUPAC Name |
4-chloro-N-(1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPIGGRNVDNII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(1-phenylethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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